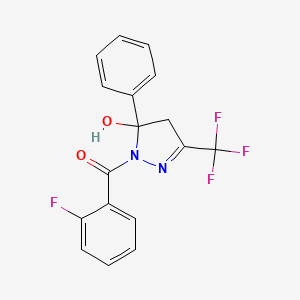![molecular formula C12H15ClN2O3 B12469392 N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropropylidene group, an amino group, and a hydroxy-phenylethyl carbamate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate typically involves the reaction of (E)-1-chloropropylideneamine with N-(2-hydroxy-2-phenylethyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher yields. The use of automated systems and advanced monitoring techniques ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
(E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloropropylidene group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
(E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for probing biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Piperidine Derivatives: Compounds containing a piperidine ring, widely used in pharmaceuticals.
Chiral Amino Alcohols: Compounds with chiral centers, used as building blocks in synthetic chemistry.
Uniqueness
(E)-(1-chloropropylidene)amino N-(2-hydroxy-2-phenylethyl)carbamate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C12H15ClN2O3 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
(1-chloropropylideneamino) N-(2-hydroxy-2-phenylethyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-11(13)15-18-12(17)14-8-10(16)9-6-4-3-5-7-9/h3-7,10,16H,2,8H2,1H3,(H,14,17) |
InChI 键 |
RDSMJHYNRHKRIN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NOC(=O)NCC(C1=CC=CC=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469310.png)
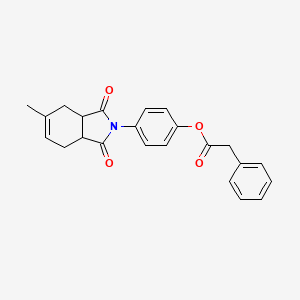
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12469312.png)
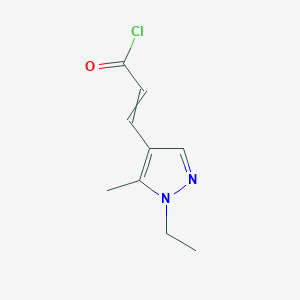
![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B12469320.png)
![1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene](/img/structure/B12469323.png)
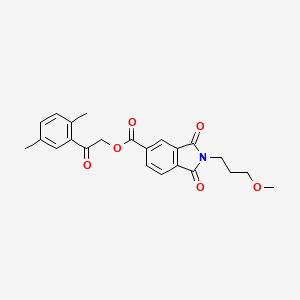
![1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol](/img/structure/B12469350.png)
![[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate](/img/structure/B12469357.png)
![4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B12469358.png)
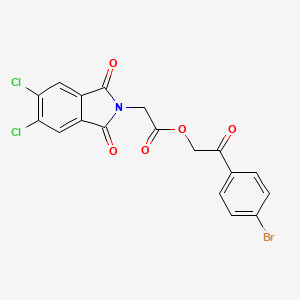
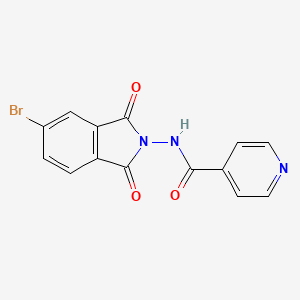
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12469399.png)
